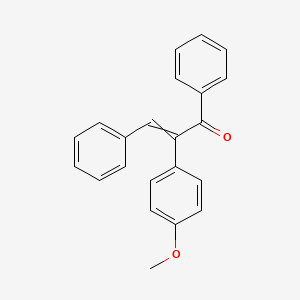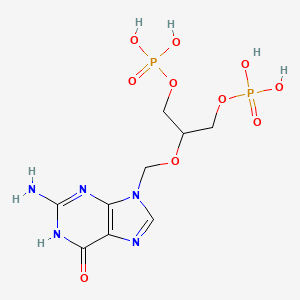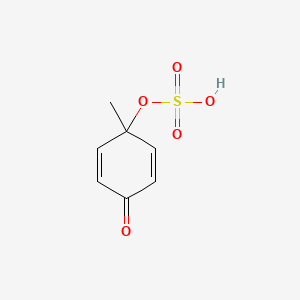
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate is a chemical compound with the molecular formula C7H8O5S It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a sulfate ester
Métodos De Preparación
The synthesis of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate typically involves the reaction of 1-methyl-4-oxocyclohexa-2,5-dien-1-ol with sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired sulfate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include redox reactions and signal transduction processes.
Comparación Con Compuestos Similares
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate can be compared with similar compounds such as:
Cyclohexa-1,4-dienes: These compounds share the cyclohexadienone core but differ in their substituents and functional groups.
Quinones: Structurally related to the oxidized form of the compound, quinones have distinct redox properties.
Sulfate Esters: Other sulfate esters may have different organic backbones but share the sulfate functional group.
The uniqueness of this compound lies in its specific combination of a cyclohexadienone ring with a methyl group and a sulfate ester, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94597-38-3 |
|---|---|
Fórmula molecular |
C7H8O5S |
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
(1-methyl-4-oxocyclohexa-2,5-dien-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H8O5S/c1-7(12-13(9,10)11)4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10,11) |
Clave InChI |
VPGAIODQJBKUFV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=O)C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)

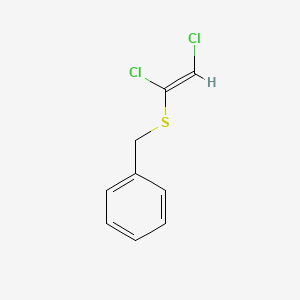
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
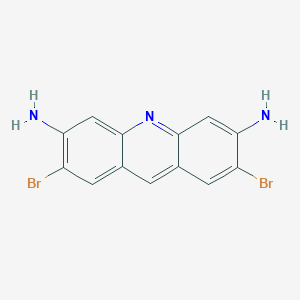

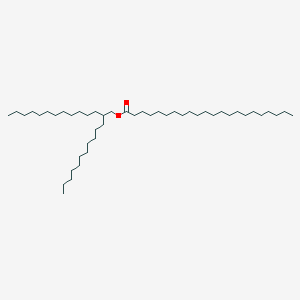

![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
